molecular formula C15H22N2O4S B513120 1-[4-(2-Ethoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942771-56-4

1-[4-(2-Ethoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B513120
CAS No.: 942771-56-4
M. Wt: 326.4g/mol
InChI Key: JGCINUAQMMZXIF-UHFFFAOYSA-N
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Description

1-[4-(2-Ethoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C15H22N2O4S and its molecular weight is 326.4g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The process of synthesizing derivatives of "1-[4-(2-Ethoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one" involves intricate chemical reactions that yield compounds with potential biological activities. Studies have shown that such derivatives can be synthesized through reactions involving various ester ethoxycarbonylhydrazones with primary amines, leading to compounds with potential antimicrobial activities (Bektaş et al., 2010). Similarly, the structural analysis of these compounds, such as through crystallographic studies, offers insights into their molecular configurations and potential binding properties, as seen in the work of Li and Su (2007), where the crystal structure of a related piperazine compound was elucidated, highlighting the importance of intermolecular hydrogen bonding in the arrangement of these molecules (Li & Su, 2007).

Biological Applications

The derivatives of "this compound" have been explored for their potential biological activities, including antimicrobial and antifungal properties. The study by Rajkumar, Kamaraj, and Krishnasamy (2014) focused on the synthesis of piperazine derivatives and evaluated their in vitro antimicrobial studies, finding some compounds to exhibit significant antibacterial and antifungal activities compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014). This indicates the potential of such compounds in the development of new antimicrobial agents.

Properties

IUPAC Name

1-[4-(2-ethoxy-5-methylphenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-4-21-14-6-5-12(2)11-15(14)22(19,20)17-9-7-16(8-10-17)13(3)18/h5-6,11H,4,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCINUAQMMZXIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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